molecular formula C20H40N4O6 B15046044 7,16-Bis(4-amino-1-oxobutyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 93767-81-8

7,16-Bis(4-amino-1-oxobutyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B15046044
CAS No.: 93767-81-8
M. Wt: 432.6 g/mol
InChI Key: WAQDSUZUMBUFAP-UHFFFAOYSA-N
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Description

7,16-Bis(4-amino-1-oxobutyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is an 18-membered macrocyclic compound belonging to the diazacrown ether family. Its structure features two nitrogen atoms and four oxygen atoms within the macrocyclic ring, with 4-amino-1-oxobutyl substituents at the 7 and 16 positions. These substituents introduce hydrogen-bonding donors (NH₂) and acceptors (carbonyl groups), enabling selective host-guest interactions and metal-ion coordination .

Properties

CAS No.

93767-81-8

Molecular Formula

C20H40N4O6

Molecular Weight

432.6 g/mol

IUPAC Name

4-amino-1-[16-(4-aminobutanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]butan-1-one

InChI

InChI=1S/C20H40N4O6/c21-5-1-3-19(25)23-7-11-27-15-17-29-13-9-24(20(26)4-2-6-22)10-14-30-18-16-28-12-8-23/h1-18,21-22H2

InChI Key

WAQDSUZUMBUFAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C(=O)CCCN)C(=O)CCCN

Origin of Product

United States

Biological Activity

7,16-Bis(4-amino-1-oxobutyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound with significant biological activity. It belongs to the class of polyaza macrocycles and has been studied for its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by a diazacyclooctadecane framework with multiple oxygen and nitrogen atoms. Its molecular formula is C12H26N2O4C_{12}H_{26}N_2O_4, and it has a molar mass of approximately 270.36 g/mol. The presence of amino groups and oxo groups contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions. This property allows it to interact with various biological molecules, potentially influencing enzymatic activities and cellular processes.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects on certain cancer cell lines. A study demonstrated that the compound could inhibit the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)20Cell cycle arrest

Metal Ion Complexation

The ability to form stable complexes with metal ions such as Mg²⁺ and Zn²⁺ enhances its biological efficacy. The stability constants for these complexes suggest a high selectivity for larger metal ions, which may play a role in its mechanism of action:

Metal Ion Stability Constant (log K)
Mg²⁺5.2
Zn²⁺6.0
Sr²⁺8.0

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, this compound was tested for its anticancer properties. The results indicated significant inhibition of cell proliferation in MCF-7 cells compared to untreated controls.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings revealed that treatment with the compound reduced oxidative damage and improved cell viability under stress conditions.

Comparison with Similar Compounds

7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (DTODC)

  • Structure: Benzoyl groups replace amino-oxobutyl substituents.
  • Function: Acts as an ionophore in mercury(II) detection due to strong π-interactions between benzoyl groups and Hg²⁺. Exhibits a Nernstian response (slope: 20.2 mV/decade) in samarium sensors when integrated with carbon nanotubes .
  • Advantage Over Target Compound: Higher selectivity for heavy metals due to aromatic π-systems, but lacks hydrogen-bonding versatility from amino groups .

7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (Kryptofix 22 DD)

  • Structure : Long decyl chains enhance hydrophobicity.
  • Function : Used in polyaniline-coated PVC membranes for pH sensing in highly acidic media (pH 0.1–1). The alkyl chains stabilize the membrane, enabling a lifetime >8 weeks .

7,16-Bis(4-methoxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

  • Structure : Methoxybenzyl groups provide both hydrophobic and hydrogen-bonding motifs.
  • Function : Forms tape-like structures via NH···S hydrogen bonds in thiourea complexes. DFT studies confirm conformational adaptability for guest inclusion .
  • Advantage Over Target Compound : Enhanced crystallinity and predictable supramolecular assembly, but reduced solubility in polar solvents .

Structural and Physical Properties

Conformational Flexibility

  • The target compound’s amino-oxobutyl arms likely adopt an "inward" conformation similar to unsubstituted diazacrown ethers, facilitating cavity-based interactions. In contrast, benzyl or didecyl derivatives exhibit "splayed" conformations, reducing cavity accessibility .
  • X-ray data for 7,16-dibenzyl derivatives show centrosymmetric macrocycles with bifurcated N–H···O bonds, stabilizing protonated forms .

Solubility and Stability

  • The amino-oxobutyl groups enhance water solubility compared to hydrophobic derivatives (e.g., didecyl or dibenzyl). However, industrial applications favor dibenzyl derivatives for PVC compatibility .
  • Thermal stability for analogous compounds ranges from 54–55°C (hexane-solubilized ditetradecyl derivative) to >200°C (aromatic-substituted variants) .

Key Research Findings and Limitations

  • Heavy Metal Sensing: Derivatives with aromatic substituents (e.g., DTODC) outperform aliphatic or amino-substituted variants in selectivity, but the target compound’s NH₂ groups could enable dual-mode detection (coordination + hydrogen bonding) .
  • Synthetic Challenges: Introducing 4-amino-1-oxobutyl groups requires precise control to avoid side reactions, whereas methoxybenzyl or benzyl derivatives are more straightforward to synthesize .

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